molecular formula C9H13NO2S B13584178 Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

Cat. No.: B13584178
M. Wt: 199.27 g/mol
InChI Key: KZEKVUGKBSINPG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a methyl ester makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

InChI

InChI=1S/C9H13NO2S/c1-5-4-7(6(2)13-5)8(10)9(11)12-3/h4,8H,10H2,1-3H3

InChI Key

KZEKVUGKBSINPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C(=O)OC)N

Origin of Product

United States

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